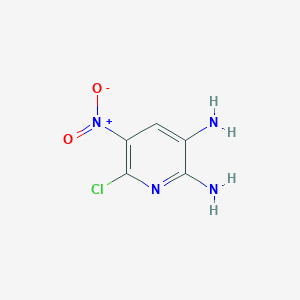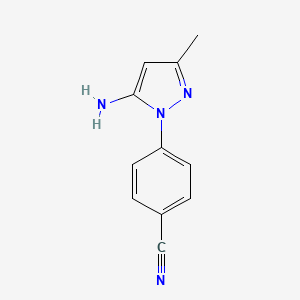
2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole is a heterocyclic compound that features a bromophenyl group and a cyclopropyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromobenzohydrazide with cyclopropyl isocyanate under suitable conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the oxadiazole ring or the bromophenyl group.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-(2-Bromophenyl)-1,3,4-oxadiazole: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.
2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole: The presence of a methyl group instead of a cyclopropyl group can influence the compound’s steric and electronic properties.
2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: The phenyl group can introduce additional π-π interactions, potentially altering the compound’s behavior in various applications.
Uniqueness: The presence of the cyclopropyl group in 2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole imparts unique steric and electronic properties, distinguishing it from other similar compounds. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H9BrN2O/c12-9-4-2-1-3-8(9)11-14-13-10(15-11)7-5-6-7/h1-4,7H,5-6H2 |
InChI Key |
XUGOZYKZAJNOKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13150903.png)


phosphanium bromide](/img/structure/B13150941.png)








